molecular formula C11H24 B14563684 2,4,4-Trimethyloctane CAS No. 62016-35-7

2,4,4-Trimethyloctane

Cat. No.: B14563684
CAS No.: 62016-35-7
M. Wt: 156.31 g/mol
InChI Key: CJXXTMYWNCYKHU-UHFFFAOYSA-N
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Description

2,4,4-Trimethyloctane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C11H24. This compound is characterized by the presence of three methyl groups attached to the octane chain, specifically at the 2nd and 4th carbon atoms. Alkanes like this compound are known for their stability and are commonly found in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyloctane can be achieved through several methods. One common approach involves the alkylation of isobutene with isobutane in the presence of an acid catalyst. This process leads to the formation of a mixture of iso-octenes, which can then be hydrogenated to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale alkylation units. These units facilitate the reaction between isobutene and isobutane under controlled conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyloctane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

    Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the alkane are replaced by halogen atoms (e.g., chlorine or bromine).

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Substitution: Halogenation typically involves the use of halogens (Cl2, Br2) in the presence of UV light or a radical initiator.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,4,4-Trimethyloctanol) to carboxylic acids (e.g., 2,4,4-Trimethyloctanoic acid).

    Substitution: Halogenated derivatives such as 2,4,4-Trichlorooctane can be formed.

Scientific Research Applications

2,4,4-Trimethyloctane finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyloctane is primarily related to its chemical stability and inertness. As an alkane, it does not readily participate in biochemical reactions, making it a useful solvent and reference compound in various studies. Its molecular structure allows it to interact with other hydrocarbons and organic molecules through van der Waals forces, contributing to its solubility and miscibility properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,4-Trimethyloctane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

62016-35-7

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,4,4-trimethyloctane

InChI

InChI=1S/C11H24/c1-6-7-8-11(4,5)9-10(2)3/h10H,6-9H2,1-5H3

InChI Key

CJXXTMYWNCYKHU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)CC(C)C

Origin of Product

United States

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